molecular formula C9H9ClN2 B6315052 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] CAS No. 1860866-12-1

6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]

Cat. No. B6315052
CAS RN: 1860866-12-1
M. Wt: 180.63 g/mol
InChI Key: SNRZSUULEWZLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] (6-CSPCP) is an organochlorine compound that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] has been studied extensively in scientific research. It has been used as a building block in the synthesis of pharmaceuticals, such as the anti-inflammatory drug indomethacin. It has also been used to synthesize other organic compounds, such as the antifungal agent clotrimazole. In addition, 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] has been used as a model compound for studying the mechanism of action of various drugs and for understanding the biochemical and physiological effects of organochlorine compounds.

Mechanism Of Action

The mechanism of action of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] is not yet fully understood. It is thought to act by inhibiting the activity of enzymes that are involved in the metabolism of other compounds, such as drugs or hormones. It is also believed to interact with cell membrane receptors, which can lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-fungal properties in laboratory studies. It has also been shown to inhibit the activity of enzymes involved in the metabolism of other compounds, such as drugs or hormones. In addition, it has been shown to interact with cell membrane receptors, which can lead to changes in the cell’s physiology.

Advantages And Limitations For Lab Experiments

The main advantage of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] for laboratory experiments is its availability. It is relatively easy to synthesize and is commercially available in a variety of forms. In addition, it is relatively stable, making it suitable for a variety of experiments.
The main limitation of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] for laboratory experiments is its lack of specificity. It is not very selective in its interactions with other molecules, which can make it difficult to study the biochemical and physiological effects of a specific compound.

Future Directions

The future directions for research on 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] include further investigation of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug discovery and development. In addition, further research is needed to determine the mechanisms by which 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] interacts with cell membrane receptors and to explore its potential as a therapeutic agent. Finally, further research is needed to develop methods for synthesizing 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] more efficiently and cost-effectively.

Synthesis Methods

The synthesis of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] involves the reaction of a chlorinated alkyne, such as 3-chloro-1-butyne, with an organometallic reagent such as lithium diisopropylamide (LDA). In the presence of an inert atmosphere, the reaction proceeds through a cyclopropanation mechanism to form 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]. This reaction is typically performed in a dry solvent, such as dichloromethane, and can be catalyzed by a variety of Lewis acids, such as aluminum chloride or boron trifluoride.

properties

IUPAC Name

6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c10-8-3-7-6(4-11-8)9(1-2-9)5-12-7/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRZSUULEWZLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=CC(=NC=C23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.